molecular formula C9H13NO B019137 5-Cyclohexylisoxazole CAS No. 109831-64-3

5-Cyclohexylisoxazole

Cat. No.: B019137
CAS No.: 109831-64-3
M. Wt: 151.21 g/mol
InChI Key: CZYGREPZDBWONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclohexylisoxazole (CAS 109831-64-3) is a high-purity chemical compound supplied for research and development purposes. This compound features an isoxazole heterocycle substituted with a cyclohexyl group, a structure of significant interest in medicinal chemistry and pharmaceutical research. The isoxazole ring is a privileged scaffold in drug discovery due to its presence in a wide range of bioactive molecules. Isoxazole derivatives are extensively investigated for their diverse biological activities, which include antimicrobial , anticancer , antiviral , and anti-inflammatory properties . Specifically, structural analogs featuring a cyclohexyl moiety, such as cyclohexyl-linked tricyclic isoxazoles, have been identified as potent and selective modulators of biological targets like the multidrug resistance protein 1 (MRP1), demonstrating potential in reversing drug resistance . This highlights the value of the cyclohexyl-isoxazole structure in developing novel therapeutic agents. Research Applications: • Medicinal Chemistry: Serves as a key synthetic intermediate or core structure for the design and synthesis of new bioactive molecules . • Antimicrobial Research: Isoxazole derivatives are promising candidates for developing new antiseptic agents, particularly against biofilm-forming pathogens like Staphylococcus aureus and Pseudomonas aeruginosa found in chronic wounds . • Drug Discovery: Used in hit-to-lead optimization and as a building block in combinatorial chemistry to create libraries for biological screening . Chemical Profile: • CAS Number: 109831-64-3 • Molecular Formula: C 9 H 13 NO • Molecular Weight: 151.21 g/mol This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

109831-64-3

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

5-cyclohexyl-1,2-oxazole

InChI

InChI=1S/C9H13NO/c1-2-4-8(5-3-1)9-6-7-10-11-9/h6-8H,1-5H2

InChI Key

CZYGREPZDBWONZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=NO2

Canonical SMILES

C1CCC(CC1)C2=CC=NO2

Synonyms

Isoxazole, 5-cyclohexyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Key Compounds:

5-Cyclohexylisoxazole Molecular Formula: C₉H₁₃NO Substituents: Cyclohexyl at C3.

2-Cyclohexyl-5-phenyloxazole (CAS 18860-06-5) Molecular Formula: C₁₅H₁₇NO Substituents: Cyclohexyl at C2, phenyl at C4.

3-Cyclohexyl-4,5-dihydro-5-methyl-5-isoxazolyl acetic acid (Ciclopirox Related Compound A) Molecular Formula: C₁₂H₁₉NO₃ Substituents: Cyclohexyl at C3, methyl and acetic acid groups at C5. Key Features: The dihydroisoxazole core and polar acetic acid group increase hydrophilicity, contrasting with the aromatic this compound .

4-Acylisoxazoles

  • Example : 4-Formylisoxazole
  • Key Features : Electron-withdrawing acyl groups at C4 shorten the C5-O1 bond (1.351–1.362 Å in gas-phase calculations), whereas 5-substituted derivatives like this compound exhibit distinct electronic profiles due to substituent position .

Table 1: Structural and Electronic Comparison
Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound C5: Cyclohexyl C₉H₁₃NO 151.21 Steric bulk, lipophilic
2-Cyclohexyl-5-phenyloxazole C2: Cyclohexyl, C5: Phenyl C₁₅H₁₇NO 227.30 Aromatic, medicinal intermediate
Ciclopirox Related Compound A C3: Cyclohexyl, C5: Methyl/acetic acid C₁₂H₁₉NO₃ 225.28 Hydrophilic, dihydroisoxazole core
4-Formylisoxazole C4: Formyl C₄H₃NO₂ 97.07 Electron-withdrawing, planar structure
Reactivity Insights:
  • The 5-position substituent in isoxazoles generally dictates reactivity. For example, this compound’s bulk may hinder nucleophilic attacks at C4, whereas electron-withdrawing groups in 4-acylisoxazoles activate the ring for further functionalization .

Q & A

Q. How can researchers align their findings with PRISMA standards for systematic reviews on isoxazole derivatives?

  • Methodological Answer :
  • PRISMA checklist : Include a flow diagram detailing screened/excluded studies and reasons for exclusion .
  • Data extraction : Tabulate key variables (e.g., IC₅₀, assay type, cell lines) using standardized templates .

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